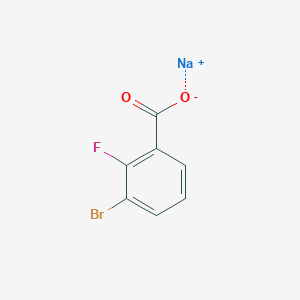
Sodium 3-bromo-2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-bromo-2-fluorobenzoate is an organic compound with the molecular formula C7H3BrFNaO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by bromine and fluorine atoms. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-bromo-2-fluorobenzoate typically involves the bromination and fluorination of benzoic acid derivatives. One common method starts with the nitration of m-fluorobenzotrifluoride, followed by bromination using dibromohydantoin in the presence of sulfuric acid. The resulting compound undergoes reduction, deamination, and hydrolysis to yield 2-bromo-3-fluorobenzoic acid, which is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3-bromo-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and catalysts.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
Sodium 3-bromo-2-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: this compound is used in the production of agrochemicals, dyes, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of Sodium 3-bromo-2-fluorobenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring can participate in various types of chemical bonding and interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- Methyl 3-bromo-2-fluorobenzoate
- Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate
- Methyl 3-bromo-4-fluorobenzoate
Comparison: Sodium 3-bromo-2-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it suitable for specific synthetic and research applications .
Propiedades
Fórmula molecular |
C7H3BrFNaO2 |
|---|---|
Peso molecular |
240.99 g/mol |
Nombre IUPAC |
sodium;3-bromo-2-fluorobenzoate |
InChI |
InChI=1S/C7H4BrFO2.Na/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |
Clave InChI |
APBHFPHREVOBAY-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C(=C1)Br)F)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


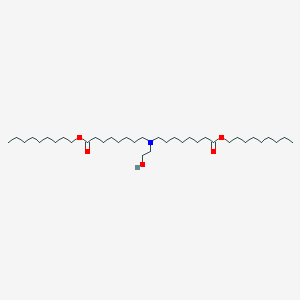
![6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363547.png)
![N-[2-(1H-pyrrol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13363549.png)
![N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13363555.png)
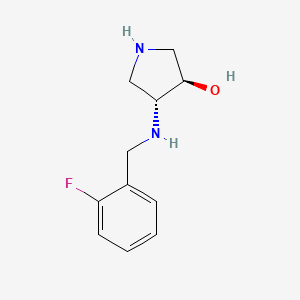
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13363577.png)
![2-(Dimethylamino)ethyl 5,6,7,12-tetrahydrodibenzo[a,d]cyclooctene-12-carboxylate](/img/structure/B13363585.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363591.png)
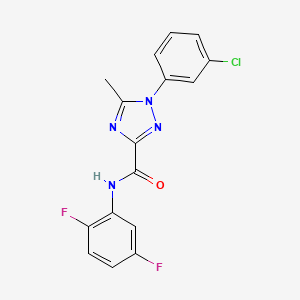
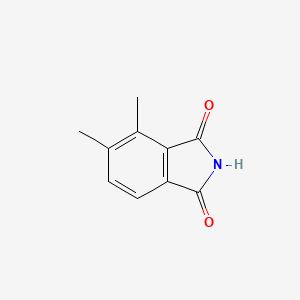
![2-(Benzo[d]thiazol-2-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13363608.png)
![3-[(Ethylsulfanyl)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363632.png)
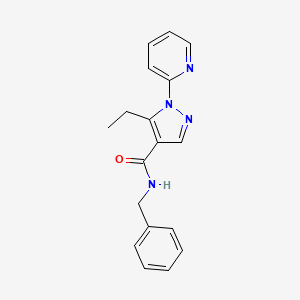
![N-[2-(4-hydroxyphenyl)ethyl]-3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13363641.png)
